

Validating the Structure of Methyl Pyrazine-2-carboxylate: A 2D NMR Comparison Guide

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Compound of Interest

Compound Name: methyl pyrazine-2-carboxylate

Cat. No.: B182583

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the validation of the structure of **methyl pyrazine-2-carboxylate** using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a detailed analysis of expected 2D NMR correlations and compare this powerful technique with alternative analytical methods, supported by experimental protocols and data presented in a clear, comparative format.

Structural Elucidation using 2D NMR

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable tools for elucidating the intricate structures of organic molecules. By mapping the correlations between nuclei, these methods provide a detailed blueprint of the molecular connectivity.

Predicted ^1H and ^{13}C NMR Data

The foundational 1D NMR spectra provide the chemical shifts of the individual protons and carbons in the molecule. For **methyl pyrazine-2-carboxylate**, the expected chemical shifts are summarized below. These values are crucial for interpreting the correlations observed in the 2D spectra.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Methyl Pyrazine-2-carboxylate**

Atom Name	Atom Type	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
H3	Pyrazine CH	~8.7	-
H5	Pyrazine CH	~8.8	-
H6	Pyrazine CH	~9.2	-
OCH ₃	Methyl Ester	~4.0	~53
C2	Pyrazine C (quaternary)	-	~145
C3	Pyrazine CH	-	~144
C5	Pyrazine CH	-	~147
C6	Pyrazine CH	-	~148
C=O	Carbonyl	-	~165

2D NMR Correlation Analysis

Based on the structure of **methyl pyrazine-2-carboxylate**, the following correlations are predicted in the 2D NMR spectra. These correlations provide definitive evidence for the connectivity of the atoms within the molecule.

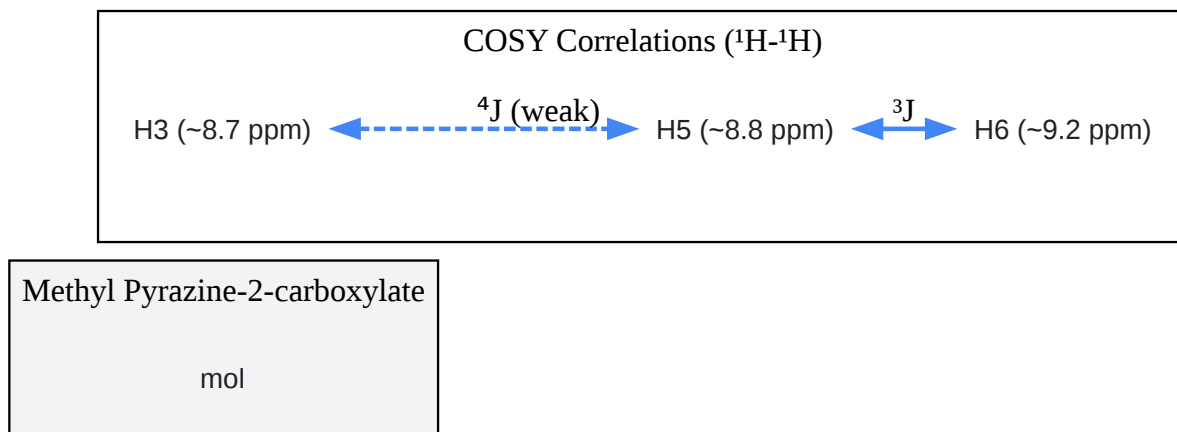
Table 2: Predicted 2D NMR Correlations for **Methyl Pyrazine-2-carboxylate**

Experiment	Correlating Protons (^1H)	Correlating Carbons (^{13}C)	Correlation Type	Structural Information
COSY	H5 – H6	-	^3JHH	Vicinal coupling between adjacent protons on the pyrazine ring.
H3 – H5	-	^4JHH (weak)	Long-range coupling across the nitrogen atom.	
HSQC	H3	C3	^1JCH	Direct one-bond correlation between the proton and carbon at position 3.
H5	C5	^1JCH	Direct one-bond correlation between the proton and carbon at position 5.	
H6	C6	^1JCH	Direct one-bond correlation between the proton and carbon at position 6.	
OCH ₃	OCH ₃ Carbon	^1JCH	Direct one-bond correlation within the methyl ester group.	

HMBC	H3	C2, C5	^2JCH , ^3JCH	Long-range correlations from H3 to the quaternary carbon C2 and across the nitrogen to C5.
H5	C3, C6	^2JCH , ^3JCH		Long-range correlations from H5 to adjacent carbons C3 and C6.
H6	C2, C5	^3JCH , ^2JCH		Long-range correlations from H6 to the quaternary carbon C2 and the adjacent carbon C5.
OCH ₃	C=O, C2	^2JCH , ^3JCH		Long-range correlations from the methyl protons to the carbonyl carbon and the pyrazine ring carbon C2.

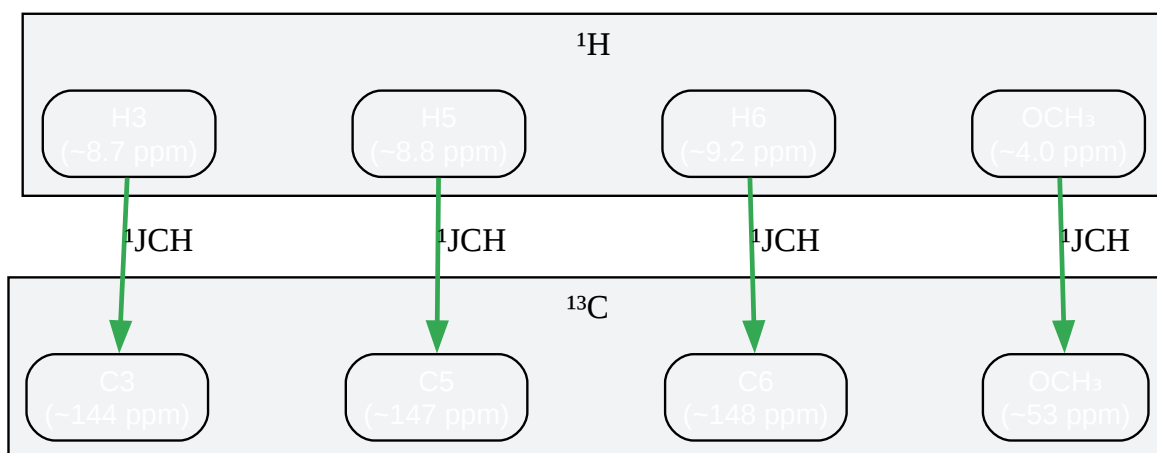
Visualizing the Connections: 2D NMR Correlation Diagrams

The following diagrams, generated using Graphviz, illustrate the key through-bond correlations expected for **methyl pyrazine-2-carboxylate** in COSY, HSQC, and HMBC spectra.



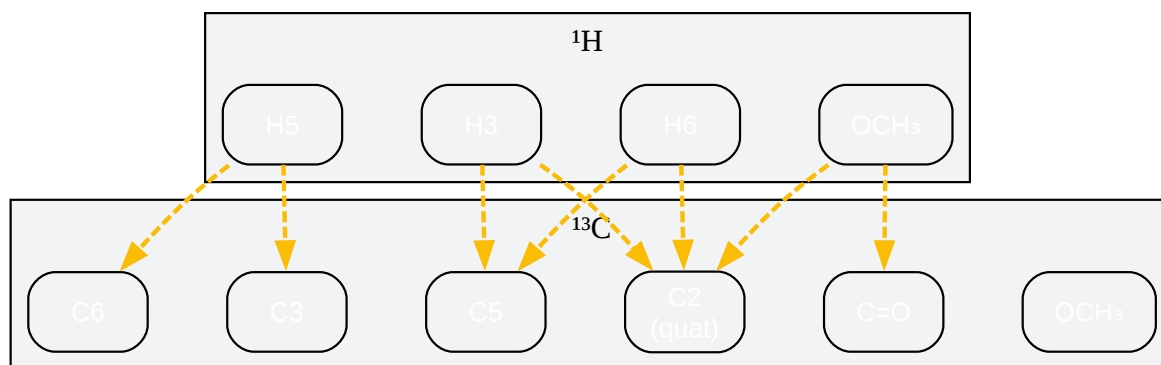
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Fig. 1: Predicted COSY correlations for **methyl pyrazine-2-carboxylate**.



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Fig. 2: Predicted HSQC correlations for **methyl pyrazine-2-carboxylate**.

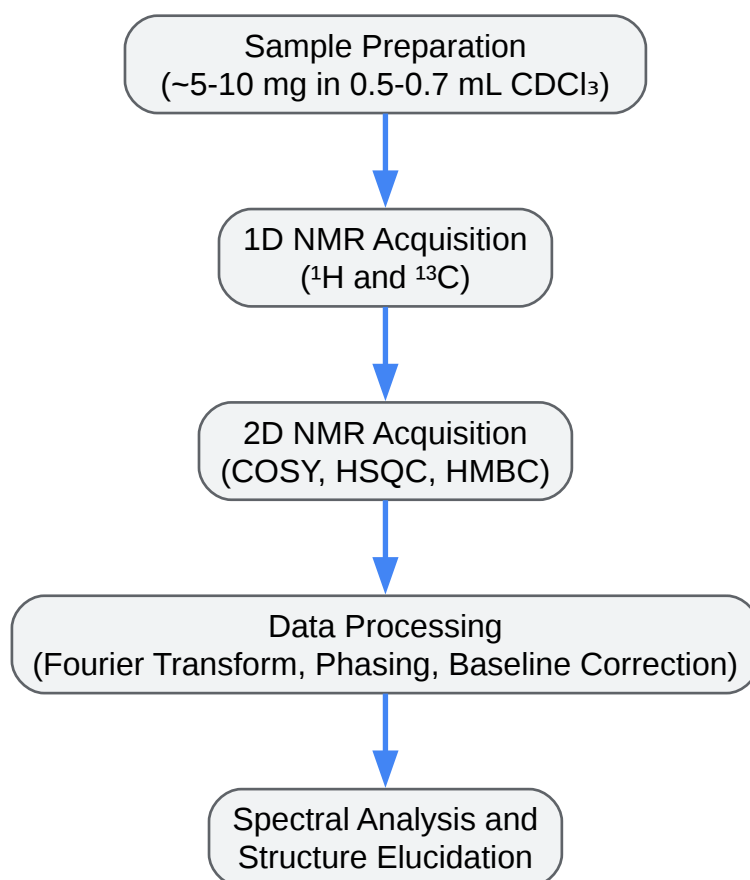


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Fig. 3: Predicted HMBC correlations for **methyl pyrazine-2-carboxylate**.

Experimental Workflow and Protocols

The successful acquisition of high-quality 2D NMR data relies on a systematic experimental workflow and carefully optimized parameters.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com